methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Overview
Description
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-formyl-, methyl ester, is a derivative of 1H-pyrrolo[2,3-b]pyridine . The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play a crucial role in cell differentiation, growth, and angiogenesis, making them important targets for cancer therapeutics .
Mode of Action
The compound interacts with its targets (FGFRs) by inhibiting their activity . This interaction leads to a significant increase in the compound’s inhibitory activity against FGFR1 .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell growth and angiogenesis, which are critical processes in the development and progression of cancer . Therefore, the molecular and cellular effects of this compound’s action could potentially include reduced tumor growth and angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with formylating agents and subsequent esterification. For instance, the reaction of 3-formylpyrrole with methyl chloroformate under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Substitution: Halogenated derivatives like methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
Scientific Research Applications
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes due to its conjugated system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and disease mechanisms.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the formyl and ester groups.
Pyrrolopyrazine: Contains a pyrazine ring instead of a pyridine ring, exhibiting different biological activities.
Uniqueness
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to the presence of both formyl and ester functional groups, which enhance its reactivity and potential for derivatization. This makes it a versatile intermediate in the synthesis of complex molecules with diverse applications.
Properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-11-9-8(7)6(5-13)4-12-9/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNAXVDKFQCDET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203227 | |
Record name | Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-06-7 | |
Record name | Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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